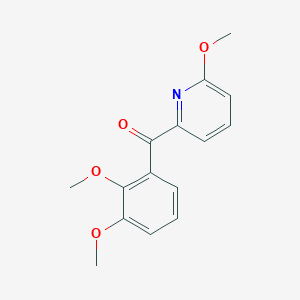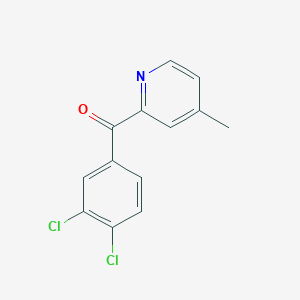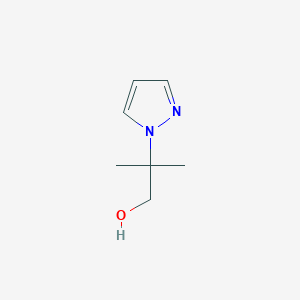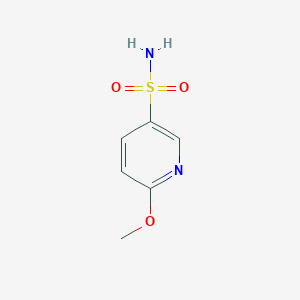
6-Methoxypyridin-3-sulfonamid
Übersicht
Beschreibung
6-Methoxypyridine-3-sulfonamide is a chemical compound belonging to the pyridine family. It is characterized by a methoxy group at the 6th position and a sulfonamide group at the 3rd position of the pyridine ring. This compound is a white crystalline solid that is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Wissenschaftliche Forschungsanwendungen
6-Methoxypyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes, making them potential candidates for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
- 6-Methoxypyridine-3-sulfonamide is designed as a novel dual inhibitor targeting both phosphatidylinositol 3-kinase (PI3K) and the mammalian rapamycin receptor (mTOR) .
- PI3K plays a crucial role in cell proliferation, survival, migration, and metabolism. It generates phosphatidylinositol-3,4,5-triphosphate (PIP3) from phosphatidylinositol 4,5-diphosphate (PIP2), leading to downstream signaling and secondary messenger functions within the cell . mTOR is involved in regulating cell growth, protein synthesis, and autophagy. Inhibiting mTOR can enhance the efficacy of anti-tumor therapy.
Biochemische Analyse
Biochemical Properties
6-Methoxypyridine-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial in cell proliferation, survival, migration, and metabolism . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways.
Cellular Effects
The effects of 6-Methoxypyridine-3-sulfonamide on various types of cells and cellular processes are profound. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. For example, in MCF-7 breast cancer cells and HCT-116 colon cancer cells, 6-Methoxypyridine-3-sulfonamide effectively causes cell cycle arrest in the G0/G1 phase and induces apoptosis . Additionally, it influences cell signaling pathways by decreasing the phosphorylation of AKT, a key downstream effector of PI3K.
Molecular Mechanism
The molecular mechanism of action of 6-Methoxypyridine-3-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of PI3K and mTOR, inhibiting their kinase activity. This inhibition leads to a decrease in the phosphorylation of AKT, which in turn affects various downstream signaling pathways involved in cell growth and survival . Furthermore, 6-Methoxypyridine-3-sulfonamide has been shown to modulate gene expression related to cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxypyridine-3-sulfonamide change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that 6-Methoxypyridine-3-sulfonamide maintains its inhibitory effects on PI3K and mTOR for several days in in vitro settings
Dosage Effects in Animal Models
The effects of 6-Methoxypyridine-3-sulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, it may lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, beyond which toxicity increases.
Metabolic Pathways
6-Methoxypyridine-3-sulfonamide is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites may have different biological activities and contribute to the overall effects of the compound.
Transport and Distribution
The transport and distribution of 6-Methoxypyridine-3-sulfonamide within cells and tissues involve several transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to specific proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 6-Methoxypyridine-3-sulfonamide in specific tissues depend on its interactions with these transporters and binding proteins.
Subcellular Localization
The subcellular localization of 6-Methoxypyridine-3-sulfonamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes, PI3K and mTOR . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its inhibitory effects on the target enzymes.
Vorbereitungsmethoden
One common synthetic route includes the reaction of 6-methoxypyridine with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by the reaction with ammonia to form the sulfonamide . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
6-Methoxypyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy and sulfonamide groups can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
6-Methoxypyridine-3-sulfonamide can be compared with other sulfonamide derivatives such as sulfapyridine and sulfanilamide. While all these compounds share the sulfonamide group, 6-Methoxypyridine-3-sulfonamide is unique due to the presence of the methoxy group and its specific position on the pyridine ring . This structural difference can lead to variations in their chemical reactivity and biological activity .
Similar compounds include:
Sulfapyridine: Used as an antibiotic and has a similar sulfonamide group but different ring structure.
Sulfanilamide: Another sulfonamide antibiotic with a simpler structure compared to 6-Methoxypyridine-3-sulfonamide.
Eigenschaften
IUPAC Name |
6-methoxypyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPYEAKRRIRVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline](/img/structure/B1452830.png)
![N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide](/img/structure/B1452831.png)
![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)
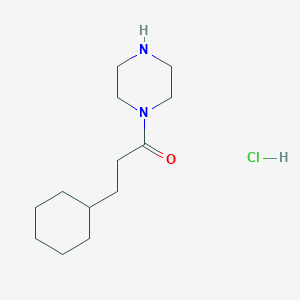
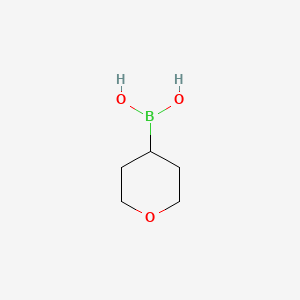
![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)
![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-](/img/structure/B1452838.png)


